A Technical Guide to the Chemical Properties of Pentyl Acetate
A Technical Guide to the Chemical Properties of Pentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and physical properties of pentyl acetate (B1210297). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical processes. This guide is intended to serve as a practical resource for professionals in research and development.
Core Chemical and Physical Properties
Pentyl acetate, also known as n-amyl acetate, is an organic ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid recognized by its characteristic banana- or pear-like odor.[1][2] This compound is the product of the condensation reaction between 1-pentanol (B3423595) and acetic acid.[1]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | pentyl acetate[1][3] |
| Synonyms | n-Amyl acetate, Acetic acid pentyl ester, Amyl acetic ester[2][4][5] |
| CAS Number | 628-63-7[4][6] |
| Molecular Formula | C₇H₁₄O₂[1][2] |
| Molecular Weight | 130.19 g/mol [1] |
| SMILES | CCCCCOC(C)=O[6] |
| InChI Key | PGMYKACGEOXYJE-UHFFFAOYSA-N[6] |
Physical Properties
The physical properties of pentyl acetate are summarized in the table below. It is widely used as a solvent for various industrial applications due to its ability to dissolve organic materials.[7]
| Property | Value |
| Appearance | Colorless liquid[1][2] |
| Odor | Banana-like[1][2][8] |
| Density | 0.876 g/cm³ at 25 °C[1][6] |
| Melting Point | -71 °C to -100 °C[1][6][9] |
| Boiling Point | 142 °C to 149 °C[1][6] |
| Vapor Pressure | 4 - 5.17 mmHg at 20-25 °C[2][6] |
| Vapor Density | 4.5 (vs air)[6][10] |
| Refractive Index | 1.402 at 20 °C[6][9] |
Solubility
Pentyl acetate's solubility is a key factor in its application as a solvent in paints, coatings, and adhesives.[7]
| Solvent | Solubility |
| Water | Slightly soluble; 1.73 - 2 g/L at 25 °C[1][11] |
| Organic Solvents | Highly soluble (e.g., ethanol, ethyl ether)[7][12] |
Safety and Flammability
Pentyl acetate is a flammable liquid and requires appropriate handling and storage.[13][14]
| Safety Parameter | Value |
| Flash Point | 25 °C to 41 °C[13][15] |
| Autoignition Temp. | 360 °C (680 °F)[10][13] |
| Lower Explosive Limit (LEL) | 1.1%[2][13] |
| Upper Explosive Limit (UEL) | 7.5%[2][13] |
| NFPA Ratings | Health: 1, Fire: 3, Reactivity: 0[2] |
Chemical Synthesis and Reactions
Pentyl acetate is most commonly synthesized via the Fischer esterification of 1-pentanol and acetic acid. Its primary reactions include acid-catalyzed and base-promoted hydrolysis.
Fischer Esterification: Synthesis Pathway
The synthesis of pentyl acetate is a reversible, acid-catalyzed equilibrium reaction. An excess of a reactant (typically the less expensive acetic acid) is used to drive the reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]
Hydrolysis Reactions
Ester hydrolysis is the reverse of esterification, splitting the ester back into a carboxylic acid and an alcohol.[15]
-
Acid-Catalyzed Hydrolysis : This is an equilibrium process requiring an acid catalyst and an excess of water to favor the products.[15]
-
Base-Promoted Hydrolysis (Saponification) : This reaction is irreversible and goes to completion. It uses a stoichiometric amount of a strong base, like sodium hydroxide, to produce an alcohol and a carboxylate salt.[15]
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of pentyl acetate.
Synthesis and Purification of Pentyl Acetate
This protocol is based on the standard Fischer esterification method.[2][6][7]
Materials:
-
1-Pentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Simple distillation apparatus
-
Boiling chips
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, combine 20 mL of 1-pentanol and 12 mL of glacial acetic acid.[6]
-
Catalyst Addition: While swirling the flask, carefully add 1-4 mL of concentrated sulfuric acid.[6][7] Add a few boiling chips to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 1 hour using a heating mantle. The refluxing temperature is typically around 100-110 °C.[3][7]
-
Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and add 50-55 mL of cold water.[2][7]
-
Washing - Acid Removal: Separate and discard the lower aqueous layer. Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and acetic acid. Caution: Vent the separatory funnel frequently as CO₂ gas is produced.[2][7] Check that the final aqueous wash is basic using litmus (B1172312) paper.
-
Washing - Final Rinse: Wash the organic layer with 25 mL of water, followed by a gentle wash with saturated NaCl solution (brine) to aid in the removal of dissolved water.[7][13]
-
Drying: Transfer the organic layer (the crude pentyl acetate) to a clean Erlenmeyer flask and dry it over 2 grams of anhydrous magnesium sulfate or sodium sulfate.[2][7]
-
Purification by Distillation: Decant the dried liquid into a clean, dry distillation flask. Add new boiling chips and perform a simple distillation. Collect the fraction that boils between 135 °C and 143 °C.[2][13] This is the purified pentyl acetate.
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard technique for assessing the purity of volatile compounds like pentyl acetate.[14]
Typical GC Parameters:
-
Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity column is suitable (e.g., DB-1, ZB-1701).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector Temperature: 250-280 °C.[11]
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
-
Detector Temperature (FID): 250-300 °C.
-
Injection Volume: 1 µL of a diluted sample (e.g., in dichloromethane (B109758) or ethanol).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized pentyl acetate in a suitable solvent.
-
Instrument Setup: Set up the GC with the parameters listed above.
-
Injection: Inject the sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: The purity is determined by the relative area of the pentyl acetate peak compared to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a pure standard or by mass spectrometry.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. cerritos.edu [cerritos.edu]
- 6. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. cerritos.edu [cerritos.edu]
- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
